2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one
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Overview
Description
2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[222]octan-3-one is a complex organic compound that features a purine derivative linked to a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one typically involves multiple steps, starting with the preparation of the purine derivative. The purine derivative can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization and functional group modifications . The final step involves the coupling of the purine derivative with the bicyclic structure under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Scientific Research Applications
2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-Amino-9H-purin-9-yl)methanol: A related compound with similar purine structure but different functional groups.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: Another purine derivative with distinct chemical properties.
Uniqueness
2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one is unique due to its bicyclic structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
586390-56-9 |
---|---|
Molecular Formula |
C13H16N6O |
Molecular Weight |
272.31 g/mol |
IUPAC Name |
2-[(6-aminopurin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C13H16N6O/c14-12-10-13(16-6-15-12)19(7-17-10)5-9-11(20)8-1-3-18(9)4-2-8/h6-9H,1-5H2,(H2,14,15,16) |
InChI Key |
VFLTZIFCUKUFPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=O)C2CN3C=NC4=C(N=CN=C43)N |
Origin of Product |
United States |
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